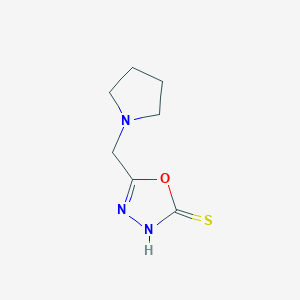

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

CAS No.: 790263-69-3

Cat. No.: VC4975185

Molecular Formula: C7H11N3OS

Molecular Weight: 185.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790263-69-3 |

|---|---|

| Molecular Formula | C7H11N3OS |

| Molecular Weight | 185.25 |

| IUPAC Name | 5-(pyrrolidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |

| Standard InChI | InChI=1S/C7H11N3OS/c12-7-9-8-6(11-7)5-10-3-1-2-4-10/h1-5H2,(H,9,12) |

| Standard InChI Key | GLZYSXWJRVDFFL-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=NNC(=S)O2 |

Introduction

5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiol group at position 2 and a pyrrolidinylmethyl moiety at position 5. The oxadiazole ring is known for its biological activity and has been widely studied in medicinal chemistry for its potential applications in antimicrobial, antioxidant, and anticancer therapies.

The thiol (-SH) group contributes to the compound's reactivity, making it suitable for further derivatization or interaction with biological targets. The pyrrolidine substituent enhances the lipophilicity and may influence binding affinity to biological macromolecules.

Synthesis

The synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves:

-

Formation of the Oxadiazole Core: This is achieved through cyclization reactions involving hydrazides and carbon disulfide or related reagents.

-

Introduction of the Pyrrolidinylmethyl Group: Alkylation reactions are commonly used to attach the pyrrolidine moiety to the oxadiazole ring.

The general synthetic route can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclization | Hydrazide + Carbon Disulfide |

| 2 | Alkylation | Pyrrolidine + Alkylating Agent |

Structural Characterization

The structure of this compound can be confirmed using various analytical techniques:

-

NMR Spectroscopy: Proton (H) and Carbon (C) NMR provide details about the chemical environment of hydrogen and carbon atoms.

-

IR Spectroscopy: Identifies functional groups such as thiol (-SH) and heterocyclic rings.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

X-ray Crystallography: Provides precise three-dimensional structural data.

Biological Activity

Compounds containing a 1,3,4-oxadiazole scaffold have demonstrated diverse biological activities:

-

Antimicrobial Activity: Oxadiazoles are known to inhibit bacterial growth by interfering with cell wall synthesis or protein function .

-

Antioxidant Properties: The thiol group enables radical scavenging activity, contributing to antioxidant effects .

-

Anticancer Potential: Similar derivatives have shown cytotoxic effects against cancer cell lines due to their ability to disrupt cellular homeostasis .

Although specific data on this compound is limited, its structural similarity to other bioactive oxadiazoles suggests it may exhibit similar properties.

Applications in Medicinal Chemistry

The unique combination of functional groups in 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol makes it a promising candidate for drug development:

-

Drug Design: The compound can serve as a lead molecule for developing inhibitors targeting enzymes or receptors.

-

Prodrug Development: The thiol group can be masked or modified to improve pharmacokinetics.

-

Molecular Docking Studies: Computational studies can predict its binding affinity to biological targets.

Comparative Data Table

Below is a comparison of similar compounds with a 1,3,4-oxadiazole core:

Future Research Directions

To fully explore the potential of this compound:

-

Biological Testing: Conduct in vitro and in vivo studies for antimicrobial, antioxidant, and anticancer activities.

-

Structure–Activity Relationship (SAR): Modify substituents to optimize activity.

-

Toxicity Studies: Evaluate safety profiles in preclinical models.

By integrating these approaches, the therapeutic potential of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol can be better understood and harnessed.

This comprehensive overview highlights the importance of this compound as a versatile scaffold in medicinal chemistry. Further experimental studies are essential to validate its predicted properties and expand its applications in drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume